[5-chloro-2-(difluoromethyl)phenyl]methanol [5-chloro-2-(difluoromethyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 1784592-44-4
VCID: VC11490879
InChI:
SMILES:
Molecular Formula: C8H7ClF2O
Molecular Weight: 192.6

[5-chloro-2-(difluoromethyl)phenyl]methanol

CAS No.: 1784592-44-4

VCID: VC11490879

Molecular Formula: C8H7ClF2O

Molecular Weight: 192.6

Purity: 95

* For research use only. Not for human or veterinary use.

[5-chloro-2-(difluoromethyl)phenyl]methanol - 1784592-44-4

Description

[5-Chloro-2-(difluoromethyl)phenyl]methanol is an organic compound with the molecular formula C8H7ClF2O. It is a derivative of benzenemethanol, where the benzene ring is substituted with a chlorine atom at the 5-position and a difluoromethyl group at the 2-position. This compound exhibits unique chemical and physical properties due to the presence of both electron-withdrawing groups (chlorine and difluoromethyl), which influence its reactivity, stability, and potential applications in various scientific fields.

Key Features:

  • Chlorine Substitution: The chlorine atom at the 5-position contributes to halogen bonding, enhancing the compound's binding affinity in biochemical interactions.

  • Difluoromethyl Group: This group increases lipophilicity, allowing for improved membrane permeability, which is particularly relevant in biological studies.

Synthetic Routes

The synthesis of [5-Chloro-2-(difluoromethyl)phenyl]methanol typically involves:

  • Introduction of Substituents: Difluorocarbene reagents are employed to introduce the difluoromethyl group onto a chlorobenzene derivative.

  • Methanol Formation: The hydroxymethyl (-CH2OH) group is added via a reaction involving formaldehyde or other appropriate reagents.

Reaction Conditions

  • Base: Potassium tert-butoxide is commonly used to facilitate reactions.

  • Solvent: Tetrahydrofuran (THF) under an inert atmosphere ensures minimal side reactions.

  • Temperature: Moderate heating is applied to optimize yields.

Industrial Production

On an industrial scale, continuous flow reactors are used to enhance efficiency and purity while minimizing environmental impact.

Chemical Applications

  • Used as a building block for synthesizing complex organic molecules.

  • Serves as an intermediate in reactions requiring specific electronic effects due to its substituents.

Biological Studies

  • Investigated for its role in enzyme inhibition and protein-ligand interactions.

  • The lipophilic nature of the compound makes it suitable for studies involving biological membranes.

Industrial Use

  • Employed in the production of specialty chemicals with unique properties, such as pharmaceuticals or agrochemicals.

Mechanism of Action

The compound's biological activity is influenced by:

  • Halogen Bonding: The chlorine atom interacts with proteins or enzymes, altering their activity.

  • Lipophilicity Enhancement: The difluoromethyl group facilitates cellular uptake by increasing membrane permeability.

  • Electron-Withdrawing Effects: These effects stabilize reactive intermediates during chemical reactions or biological processes.

Comparison with Similar Compounds

CompoundKey Differences
(2-Chloro-5-(difluoromethyl)phenyl)methanolChlorine and difluoromethyl groups swapped positions
(5-Bromo-2-(difluoromethyl)phenyl)methanolBromine substitution instead of chlorine
(5-Chloro-2-(trifluoromethyl)phenyl)methanolTrifluoromethyl group instead of difluoromethyl

The positioning of substituents on the benzene ring significantly affects chemical reactivity and biological activity.

Spectroscopic Data

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1^1H): Signals corresponding to aromatic protons and hydroxymethyl group.

    • Carbon (13^13C): Peaks indicating aromatic carbons and difluoromethyl carbons.

CAS No. 1784592-44-4
Product Name [5-chloro-2-(difluoromethyl)phenyl]methanol
Molecular Formula C8H7ClF2O
Molecular Weight 192.6
Purity 95
Last Modified Aug 25 2023

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